N-methyl-N-(oxan-4-yl)carbamoyl chloride
Overview
Description
N-methyl-N-(oxan-4-yl)carbamoyl chloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(oxan-4-yl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(oxan-4-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form N-methylcarbamic acid and oxan-4-ylamine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction rate being influenced by the pH of the solution.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamoyl derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are N-methylcarbamic acid and oxan-4-ylamine.
Scientific Research Applications
N-methyl-N-(oxan-4-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the carbamoyl functional group into molecules.
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Research into its potential use in drug development is ongoing, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxan-4-yl)carbamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the activity of enzymes or other proteins by altering their structure and function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- N-methylcarbamoyl chloride
- Oxan-4-ylamine
- N-methyl-N-(oxan-4-yl)carbamate
Uniqueness
N-methyl-N-(oxan-4-yl)carbamoyl chloride is unique due to its ability to introduce both the N-methyl and oxan-4-yl groups into target molecules. This dual functionality makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-9(7(8)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFUXLPVGAMXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220641-84-9 | |
Record name | N-methyl-N-(oxan-4-yl)carbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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